N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a benzimidazole moiety, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromophenyl group and a benzimidazole moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-22-15-8-3-2-7-14(15)20-17(22)24-11-16(23)21-19-10-12-5-4-6-13(18)9-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQGHIPZAEZBZ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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